
1,1'-(1,4-Dicyclohexylbutane-2,3-diyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,4-Dicyclohexylbutane-2,3-diyl)dibenzene is a chemical compound characterized by its unique structure, which includes two benzene rings connected by a butane chain substituted with cyclohexyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Dicyclohexylbutane-2,3-diyl)dibenzene typically involves the reaction of benzene derivatives with cyclohexyl-substituted butane intermediates. One common method includes the use of Friedel-Crafts alkylation, where benzene reacts with a cyclohexylbutane derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and to handle large volumes of reactants and products.
化学反応の分析
Types of Reactions
1,1’-(1,4-Dicyclohexylbutane-2,3-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene rings are replaced by other groups such as halogens, nitro groups, or alkyl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures and pressures.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X) with Lewis acids.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
科学的研究の応用
1,1’-(1,4-Dicyclohexylbutane-2,3-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for polymers and advanced materials.
Biology: Investigated for its potential interactions with biological macromolecules, which could lead to the development of new drugs or therapeutic agents.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique structural properties.
作用機序
The mechanism by which 1,1’-(1,4-Dicyclohexylbutane-2,3-diyl)dibenzene exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular functions. Detailed studies involving molecular docking and dynamic simulations can provide insights into these interactions.
類似化合物との比較
Similar Compounds
1,1’-(1,4-Dicyclohexylbutane-2,3-diyl)dibenzene: Unique due to its specific substitution pattern and structural features.
1,1’-(1,4-Dicyclohexylbutane-2,3-diyl)dibenzene derivatives: Variants with different substituents on the benzene rings or cyclohexyl groups.
1,1’-(1,4-Dicyclohexylbutane-2,3-diyl)dibenzene analogs: Compounds with similar core structures but different functional groups or chain lengths.
Uniqueness
1,1’-(1,4-Dicyclohexylbutane-2,3-diyl)dibenzene stands out due to its specific combination of cyclohexyl and benzene rings, which imparts unique physical and chemical properties. These properties make it suitable for specialized applications in materials science and pharmaceuticals, where other similar compounds may not perform as effectively.
特性
CAS番号 |
644985-99-9 |
|---|---|
分子式 |
C28H38 |
分子量 |
374.6 g/mol |
IUPAC名 |
(1,4-dicyclohexyl-3-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C28H38/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h3-4,9-12,17-20,23-24,27-28H,1-2,5-8,13-16,21-22H2 |
InChIキー |
XVMCEMLSHXXRBA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CC(C2=CC=CC=C2)C(CC3CCCCC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide](/img/structure/B12599233.png)
![2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12599249.png)
![Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate](/img/structure/B12599253.png)

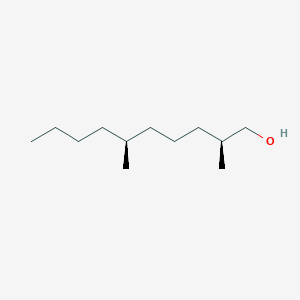
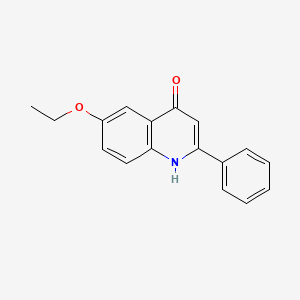
![[1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B12599277.png)
![N-Benzyl-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12599282.png)
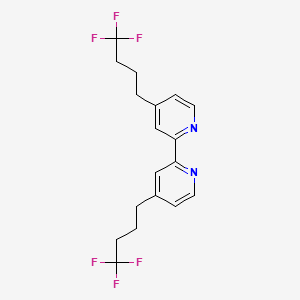
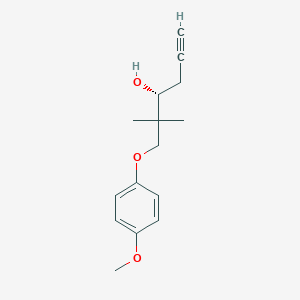
![8,8'-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid](/img/structure/B12599294.png)
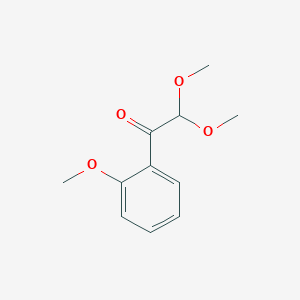
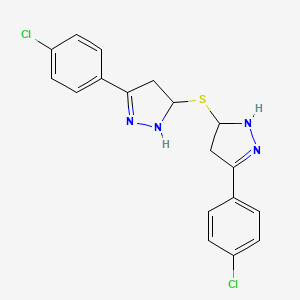
![2,2'-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12599304.png)
